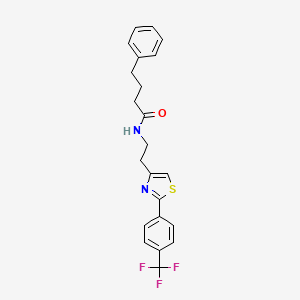

4-phenyl-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-phenyl-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)butanamide is a synthetic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a trifluoromethyl group attached to the phenyl ring, which can significantly influence its chemical and biological properties .

Métodos De Preparación

The synthesis of 4-phenyl-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)butanamide typically involves multi-step reactions starting from readily available precursors. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of specific catalysts to enhance yield and purity .

Análisis De Reacciones Químicas

4-phenyl-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)butanamide can undergo various chemical reactions, including:

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Anticancer Activity

- Recent studies have investigated the potential of this compound as an inhibitor of histone deacetylases (HDACs), which are implicated in cancer progression. The incorporation of thiazole rings has been shown to enhance the potency and selectivity of HDAC inhibitors, providing a promising avenue for cancer therapeutics .

-

Neurological Disorders

- The compound's ability to modulate signaling pathways related to neuroinflammation suggests its application in treating neurological disorders. Research has indicated that derivatives with similar structures can influence the activity of free fatty acid receptors, which play a role in neuroprotection and metabolic regulation .

-

Anti-inflammatory Properties

- Given its structural characteristics, this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. Studies on related thiazole derivatives have demonstrated their capacity to reduce inflammation in various models, indicating a potential therapeutic role in inflammatory diseases .

Case Study 1: HDAC Inhibition

A study focusing on the design and synthesis of new HDAC inhibitors highlighted the effectiveness of thiazole-containing compounds, including derivatives similar to 4-phenyl-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)butanamide). These compounds were tested for their ability to induce cell cycle arrest and apoptosis in cancer cell lines, showing promising results with IC50 values indicating significant potency .

Case Study 2: Neuroprotective Effects

Research exploring the neuroprotective effects of thiazole derivatives revealed that compounds with trifluoromethyl substitutions could enhance cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. The modulation of signaling pathways related to energy metabolism and inflammation was noted as a key mechanism of action .

Mecanismo De Acción

The mechanism of action of 4-phenyl-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)butanamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability . The compound may inhibit key enzymes involved in inflammatory pathways or disrupt the replication of microbial cells .

Comparación Con Compuestos Similares

Compared to other thiazole derivatives, 4-phenyl-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)butanamide stands out due to its unique trifluoromethyl substitution, which imparts distinct chemical and biological properties. Similar compounds include:

2-phenylthiazole: Lacks the trifluoromethyl group and may exhibit different biological activities.

4-methylthiazole: Another thiazole derivative with different substituents, leading to varied chemical reactivity and applications.

Thiazole-4-carboxamide: Shares the thiazole core but differs in the functional groups attached, affecting its overall properties.

Actividad Biológica

4-phenyl-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. The presence of a trifluoromethyl group and thiazole moiety suggests enhanced pharmacological properties, including increased membrane permeability and metabolic stability. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, including its effects on cancer cells, inflammation, and enzymatic inhibition. The following sections detail specific findings from recent research.

- Inhibition of Enzymes : The compound exhibits inhibitory effects on cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory pathway. The presence of the trifluoromethyl group enhances its binding affinity to these enzymes, leading to decreased production of pro-inflammatory mediators .

- Cytotoxicity Against Cancer Cells : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). The compound's IC50 values indicate a concentration-dependent effect on cell viability .

- Antioxidant Activity : The compound has shown potential antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases .

Case Study 1: Inhibition of COX Enzymes

A study evaluated the inhibitory effects of several derivatives of thiazole compounds on COX enzymes. The results indicated that this compound had an IC50 value for COX-2 inhibition in the range of 10–15 μM, showcasing its potential as an anti-inflammatory agent .

Case Study 2: Cytotoxicity Assessment

In a cytotoxicity assay against MCF-7 cells, the compound exhibited an IC50 value of approximately 12 μM, indicating significant cytotoxicity compared to control groups. This suggests that the compound may be a candidate for further development in cancer therapeutics .

Data Tables

Propiedades

IUPAC Name |

4-phenyl-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21F3N2OS/c23-22(24,25)18-11-9-17(10-12-18)21-27-19(15-29-21)13-14-26-20(28)8-4-7-16-5-2-1-3-6-16/h1-3,5-6,9-12,15H,4,7-8,13-14H2,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWADGRDGNMZIMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.